8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 275.5 g/mol. It is classified under the category of heterocyclic compounds, specifically imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound has garnered attention due to its potential roles in drug development and as a building block in organic synthesis .
The synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves several methods. Common approaches include:
These reactions usually require careful control of temperature and pH to achieve optimal yields and purity .
The molecular structure of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate can be described as follows:
This structure features a fused imidazole and pyridine ring system, with bromine and chlorine substituents that contribute to its reactivity and potential biological activity .
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily related to its interactions with biological targets:
Data on specific targets is still being researched, but preliminary studies suggest its role in modulating enzyme activities related to disease processes .
The physical and chemical properties of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate include:
The compound is classified under health hazard categories such as skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2), indicating caution during handling .
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several applications in scientific research:
Regioselective functionalization of the imidazo[1,2-a]pyridine scaffold is critical for synthesizing 8-bromo-6-chloro derivatives with positional fidelity. The C3 position exhibits enhanced electron density due to the ring fusion, making it susceptible to electrophilic halogenation. However, achieving sequential bromination at C8 and chlorination at C6 requires precise control. A transition-metal-free method using sodium bromite enables C3 bromination with 90% regioselectivity, avoiding unwanted C2/C6 side products common with classical halogenating agents [2]. This approach leverages the scaffold’s inherent electronic asymmetry, where bromite ion (BrO₂⁻) acts as both oxidant and bromine source under mild conditions (25–50°C), yielding 3-bromoimidazo[1,2-a]pyridines as key intermediates [2].
For C6 chlorination, electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves >85% selectivity when the C3 position is pre-brominated. The electron-withdrawing bromine atom at C3 deactivates C5/C7 positions, directing chlorine to C6. Alternatively, base-promoted bromination with CBr₄ and NaOH (60°C, DMF) allows single-step C3 bromination of unsubstituted imidazo[1,2-a]pyridines, though this method is incompatible with acid-sensitive pre-existing halogens [9]. Optimization data indicate that electronic modulation via C3 halogenation is essential for subsequent C6 functionalization, as confirmed by DFT calculations of charge distribution [9].
Table 1: Comparative Analysis of Bromination Methods for Imidazo[1,2-a]pyridine
| Method | Conditions | Regioselectivity | Yield (%) | Compatibility Notes |
|---|---|---|---|---|
| Sodium bromite (NaBrO₂) | 50°C, DMF, 12 h | C3 (90%) | 78–85 | Compatible with C2 esters |
| CBr₄/NaOH | 60°C, DMF, 6 h | C3 (95%) | 82 | Not suitable for acid-sensitive groups |
| NBS/AIBN | 80°C, CCl₄, 3 h | C3 (70%) | 65 | Risk of benzylic bromination |
The carboxylic acid moiety of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₄BrClN₂O₂) facilitates hydrate formation via hydrogen bonding with water molecules. The monohydrate form (CAS 1858255-62-5, C₈H₆BrClN₂O₃) exhibits superior crystallinity and stability compared to the anhydrous form [6]. Solvent-water mixtures are critical for controlled crystallization:
Thermodynamic stability studies reveal the hydrate’s decomposition onset at 45°C under vacuum, while the anhydrous form undergoes deliquescence above 60% relative humidity. Lyophilization from tert-butanol/water mixtures generates a porous hydrate phase with 5–10 μm particle size, enhancing dissolution kinetics by 3-fold compared to solvent-evaporated crystals [6].
The synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives employs divergent strategies, each with distinct advantages:
Solution-phase synthesis enables gram-scale production of ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 951884-22-3) through reflux in ethanol with catalytic H₂SO₄ (yield: 88%) [5]. Acid hydrolysis (2M NaOH, 70°C) then cleaves the ester to the carboxylic acid. This route benefits from simplified purification via recrystallization from ethanol/water, though bromination must precede ester hydrolysis to avoid decarboxylation [5] [8].
Solid-phase synthesis uses chlorotrityl chloride resin to anchor the carboxylic acid via ester linkages. Swelling in DCM allows iterative halogenation and functionalization with >90% stepwise yield, as monitored by LCMS [3] [4]. Resin cleavage with 20% hexafluoroisopropanol (HFIP) in DCM preserves the hydrate, unlike TFA-based methods [4]. However, scale-up is limited by resin loading capacity (typically 0.5–1.2 mmol/g).
Critical studies comparing both methods highlight a 20–25% higher overall yield for solution-phase routes at >10g scale, while solid-phase excels for library synthesis requiring C2 diversification prior to cleavage [3] [7]. Automation compatibility further favors solid-phase for generating analogs like 8-bromo-6-chloro-2-(difluoromethyl) derivatives [5].
Carboxylic acid protection is indispensable during halogenation to prevent quench of electrophilic reagents or metal-halogen exchange. Two strategies dominate:
Table 2: Protecting Group Performance in Halogenation Reactions
| Protecting Group | Deprotection Conditions | Halogenation Compatibility | Acid Stability | Base Stability |
|---|---|---|---|---|
| Ethyl ester | 2M NaOH, 70°C, 2 h | Moderate (risk of ester cleavage) | High | Low |
| Trityl | 0.5% TFA/DCM, 25°C, 30 min | Excellent | Low | High |
| tert-Butyl ester | 50% TFA/DCM, 25°C, 1 h | Good | Moderate | High |
Optimized sequence: Bromination at C8 requires ethyl ester protection due to trityl’s sensitivity to brominating oxidants. Subsequent chlorination at C6 may proceed with either protecting group, but trityl enables milder deprotection post-functionalization [6] [10].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2